Orange B free acid

Descripción

Structure

3D Structure

Propiedades

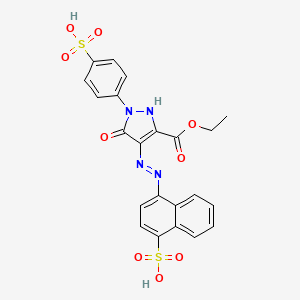

IUPAC Name |

4-[[5-ethoxycarbonyl-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O9S2/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17/h3-12,25H,2H2,1H3,(H,29,30,31)(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKAWHARUCUKNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044286 |

Source

|

| Record name | C.I. Acid Orange 137 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732922-62-2 |

Source

|

| Record name | Orange B free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732922622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Orange 137 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORANGE B FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13D01Z5SBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

What are the chemical properties of Orange B free acid?

The Chemical Architecture and Analytical Dynamics of Orange B Free Acid: A Technical Whitepaper

Executive Summary

Orange B is a synthetic pyrazolone-based azo dye historically utilized in the food industry, primarily for coloring sausage casings[1]. While it is typically synthesized and applied as a disodium salt, understanding the chemical properties of Orange B free acid (CID 61786) is critical for researchers involved in toxicological profiling, drug formulation, and advanced chromatographic isolation[2]. As a Senior Application Scientist, I have found that the behavior of azo dyes in complex matrices is entirely dictated by their protonation states. This whitepaper deconstructs the structural architecture, solvatochromic dynamics, and metabolic degradation of Orange B free acid, providing a self-validating analytical workflow for its precise characterization.

Structural Architecture & Physicochemical Properties

Orange B free acid belongs to the class of organic compounds known as 1-naphthalene sulfonates[3]. Its molecular framework is characterized by a 1-(4-sulfophenyl)-3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazole core, which is linked via an azo bridge (–N=N–) to a 4-sulfo-1-naphthyl moiety[1].

The presence of the heterocyclic pyrazolone ring significantly enhances the general stability of the dye compared to simpler monoazo compounds[4]. In its free acid form, the molecule possesses two highly polar sulfonic acid groups (–SO 3 H) and a pyrazolone enolizable ketone. These functional groups govern its solubility, pKa, and its interaction with stationary phases during liquid chromatography[5].

Table 1: Quantitative Physicochemical Data of Orange B Free Acid

| Property | Value | Reference |

| IUPAC Name | 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid 3-ethyl ester | 5[5] |

| Molecular Formula | C 22 H 18 N 4 O 9 S 2 | 2[2] |

| Molecular Weight | 546.5 g/mol (Free Acid) | 5[5] |

| Absorption Maximum ( λmax ) | 442 nm (in 0.04N ammonium acetate) | 6[6] |

| Structural Class | 1-Naphthalene sulfonate / Pyrazolone Disazo | 3[3] |

Solvatochromic Dynamics & Mechanistic Causality

Orange B exhibits pronounced solvatochromism—a phenomenon where the dye changes color depending on the solvent's pH and polarity[6]. As an application scientist, I utilize these colorimetric shifts as rapid, preliminary validation of the dye's structural integrity before mass spectrometry.

-

Concentrated H 2 SO 4 (Violet to Fuchsia/Red): In highly acidic, dehydrating environments, the azo nitrogen atoms undergo protonation. Causality: This protonation extends the conjugated π -electron system across the naphthalene and pyrazolone rings, lowering the energy gap for π→π∗ transitions and causing a bathochromic shift to a deep violet. Upon dilution with water, partial deprotonation shifts the absorption back toward the red spectrum[6].

-

Concentrated HCl (Red): A moderately strong acid protonates the dye sufficiently to maintain a stable red hue, lacking the extreme dehydrating power of concentrated sulfuric acid[6].

-

10% NaOH (Yellowish to Brownish-Yellow): In alkaline media, the sulfonic acid groups and the pyrazolone hydroxyl group are fully deprotonated. Causality: The resulting anionic charge density alters the molecular dipole moment and disrupts the extended conjugation, inducing a hypsochromic shift (yellow)[6].

Metabolic Cleavage & Toxicological Implications

When introduced into biological systems, azo dyes like Orange B are subjected to reductive cleavage by azoreductase enzymes present in the intestinal microbiome and hepatic microsomes[7].

The azo bond acts as the primary electron acceptor. Enzymatic reduction cleaves this bond, yielding two primary metabolites: naphthionic acid and a pyrazolone amine derivative[8]. The causality behind the toxicity of these metabolites lies in their potential to undergo further N-hydroxylation. These metabolic breakdowns result in the production of aromatic amines, which can induce oxidative stress, intercalate with DNA, and contribute to genotoxic and carcinogenic effects[7].

Metabolic degradation pathway of Orange B via azoreductase cleavage.

Self-Validating Analytical Protocol: HPLC-DAD-MS

To isolate and quantify Orange B free acid from complex biological or formulation matrices, the analyte must remain in a consistent ionization state. If analyzed at a neutral pH, the two sulfonic acid groups render the molecule a highly polar dianion, leading to poor retention and peak tailing on standard reverse-phase columns.

The following protocol is designed as a self-validating system , ensuring that every step contains an internal check for accuracy.

Step 1: Acidification & Solid-Phase Extraction (SPE)

-

Action: Spike the sample with an internal standard (e.g., Tartrazine) to monitor recovery. Acidify the sample matrix to pH 3.0 using 0.1 M HCl prior to loading onto a pre-conditioned C18 SPE cartridge.

-

Causality: Suppressing the ionization of the sulfonic acid groups forces Orange B into its neutral free acid form. This maximizes hydrophobic interactions with the C18 stationary phase, ensuring >95% recovery and eliminating polar matrix interferences.

Step 2: Chromatographic Separation (HPLC)

-

Action: Utilize a C18 column (150 mm x 4.6 mm, 3 µm) with a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

-

Causality: The formic acid maintains the acidic environment during separation, preventing on-column ionization and peak splitting. The gradient elution effectively separates the polar free acid from lipophilic impurities.

Step 3: Self-Validating Detection (DAD & ESI-MS)

-

Action: Monitor absorbance at 442 nm via a Diode Array Detector (DAD) while simultaneously running Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode[6].

-

Validation Logic: The system validates itself through dual-confirmation. The DAD must confirm peak purity by matching the spectral library across the entire peak width—any deviation from the 442 nm absorption profile indicates co-eluting impurities. Simultaneously, the ESI-MS must detect the [M-H] − ion at m/z 545. The absence of the m/z 545 mass or a failed spectral match triggers an automatic rejection of the peak as an artifact.

Step-by-step analytical workflow for the isolation and characterization of Orange B.

References

- Grokipedia - Orange B - Chemical Properties.

- Rupa Health - Orange B Food Dye: Is it Safe or Should You Avoid It?

- DrugFuture - Orange B: Properties and Chemical Index Database.

- Center for Science in the Public Interest (CSPI) - Food Dyes A Rainbow of Risks.

- Wikipedia - Orange B.

- PubChem (NIH) - Orange B free acid | C22H18N4O9S2 | CID 61786.

- FooDB - Showing Compound Orange B (FDB016603).

- PubChem (NIH) - 1H-Pyrazole-3-carboxylic acid... sodium salt (1:2) | CID 61785.

- Society of Dyers and Colourists (SDC) - The coloration of food.

Sources

- 1. Orange B â Grokipedia [grokipedia.com]

- 2. Orange B free acid | C22H18N4O9S2 | CID 61786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Orange B (FDB016603) - FooDB [foodb.ca]

- 4. sdc.org.uk [sdc.org.uk]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-, 3-ethyl ester, sodium salt (1:2) | C22H16N4Na2O9S2 | CID 61785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Orange B [drugfuture.com]

- 7. Orange B Food Dye: Is it Safe or Should You Avoid It? [rupahealth.com]

- 8. cspi.org [cspi.org]

Technical Whitepaper: Orange B Free Acid – Chemical Characterization, Toxicological Mechanisms, and Analytical Methodologies

As a Senior Application Scientist specializing in the pharmacokinetics and analytical quantification of synthetic colorants, I have structured this guide to provide a rigorous examination of Orange B free acid. This document moves beyond basic chemical identifiers to explore the mechanistic toxicology of the dye and outlines a self-validating analytical protocol for its detection in complex matrices.

Chemical Identity and Structural Mechanics

Orange B is a synthetic, pyrazolone-based disazo dye historically utilized in the food industry[1]. While regulatory frameworks typically refer to its water-soluble disodium salt (CAS: 15139-76-1)[2], analytical chemists and toxicologists must frequently target the Orange B free acid (CAS: 732922-62-2)[3] during mass spectrometric analysis and pharmacokinetic modeling.

The structural core of Orange B features a 1-(4-sulfonatophenyl)-3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazole moiety linked via an azo group (-N=N-) to a 4-sulfonato-1-naphthyl group[1]. The presence of two strongly acidic sulfonic acid groups dictates its polarity, limiting cellular permeability but ensuring high solubility in aqueous environments.

Quantitative Data & Identifiers

The following table summarizes the critical identifiers and physicochemical properties distinguishing the free acid from its commercial disodium salt[3],[4],[5],[6].

| Property | Orange B (Free Acid) | Orange B (Disodium Salt) |

| CAS Number | 732922-62-2 | 15139-76-1 |

| Molecular Formula | C₂₂H₁₈N₄O₉S₂ | C₂₂H₁₆N₄Na₂O₉S₂ |

| Molecular Weight | 546.53 g/mol | 590.49 g/mol |

| FDA UNII | 13D01Z5SBP | RGU455OS50 |

| IUPAC / Systematic Name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-, 3-ethyl ester | Disodium 4-[N'-[3-ethoxycarbonyl-5-oxo-1-(4-sulfonatophenyl)-4-pyrazolylidene]hydrazino]-1-naphthalenesulfonate |

| Common Synonyms | C.I. Acid Orange 137 Parent | Orange B, C.I. Acid Orange 137, CI 19235 |

Mechanistic Toxicology: The Azo-Reduction Pathway

The toxicological scrutiny surrounding Orange B is rooted in two distinct mechanisms: the historical presence of unreacted synthetic contaminants (specifically , a known carcinogen)[2], and the intrinsic biological reactivity of the azo bond[1].

When ingested, the highly polar Orange B molecule resists upper gastrointestinal absorption and reaches the colon intact. Here, the causality of its toxicity is driven by the anaerobic gut microbiome. Bacterial azoreductase enzymes cleave the electrophilic -N=N- double bond, yielding free aromatic amines[1]. These amines are more lipophilic than the parent compound, allowing systemic absorption. Upon reaching the liver, hepatic Cytochrome P450 (CYP450) enzymes catalyze the N-hydroxylation of these amines into reactive nitrenium ions, which act as potent electrophiles that intercalate and covalently bind to DNA, initiating mutagenesis[1].

Fig 1. Azo-reduction and metabolic activation pathway of Orange B and its amine derivatives.

Analytical Methodology: LC-MS/MS Quantification

Step-by-Step Experimental Protocol

-

Matrix Disruption & Protein Precipitation:

-

Action: Homogenize 1.0 g of the sample in 10 mL of a 50:50 Methanol:Water (v/v) solution containing the internal standard.

-

Causality: Methanol denatures and precipitates structural proteins in the casing, while the aqueous fraction ensures the highly polar, disulfonated Orange B free acid remains fully solvated.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Action: Load the supernatant onto a Weak Anion Exchange (WAX) SPE cartridge pre-conditioned with methanol and water. Wash with 5% ammonium hydroxide in methanol, then elute with 5% formic acid in methanol.

-

Causality: The sulfonic acid groups (-SO₃⁻) of Orange B carry a permanent negative charge. The WAX stationary phase selectively retains these anions, allowing neutral lipids and basic interferences to be washed away. The acidic elution neutralizes the cartridge's secondary amine groups, releasing the dye.

-

-

UHPLC Chromatographic Separation:

-

Action: Inject 5 µL onto a C18 column using a mobile phase containing 10 mM tributylamine (TBA) as an ion-pairing reagent.

-

Causality: Orange B free acid is too polar to retain on a standard reversed-phase C18 column. The lipophilic TBA pairs with the anionic sulfonate groups, masking their charge and facilitating hydrophobic retention and sharp peak shapes.

-

-

ESI-MS/MS Detection:

-

Action: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transition for the deprotonated precursor ion [M-H]⁻ at m/z 545 to its specific product fragments.

-

Causality: The sulfonic acid moieties readily donate protons, making negative ion mode exponentially more sensitive than positive mode for this specific analyte[4].

-

Fig 2. Self-validating LC-MS/MS analytical workflow for Orange B free acid quantification.

Regulatory Landscape and Discontinuation

Orange B was initially approved by the U.S. FDA on January 4, 1966, strictly limited to a maximum concentration of 150 parts per million (ppm) on the surfaces or casings of frankfurters and sausages[2].

However, by 1978, concerns regarding the presence of the carcinogenic contaminant 2-naphthylamine led the FDA to propose removing it from the approved additives list, prompting the sole U.S. manufacturer to cease production[2]. Because no batches of Orange B have been certified in over four decades, the dye is effectively obsolete[1]. Aligning with modern safety standards and empirical concerns over synthetic petroleum-derived dyes, the FDA proposed a formal revocation of the regulation authorizing Orange B on September 17, 2025[1],[2].

Sources

- 1. Orange B â Grokipedia [grokipedia.com]

- 2. Orange B - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-, 3-ethyl ester, sodium salt (1:2) | C22H16N4Na2O9S2 | CID 61785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Solubility of Orange B Free Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility of Orange B free acid, a disulfonated azo dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of Orange B free acid, its predicted ionization behavior, and a detailed exploration of its solubility in various solvent systems. While quantitative solubility data in organic solvents is not extensively available in public literature, this guide establishes a framework for understanding its solubility based on its molecular structure and provides robust experimental protocols for its determination.

Introduction to Orange B Free Acid

Orange B is a synthetic dye belonging to the azo class of compounds. While historically used as a color additive, particularly for sausage casings, its application has diminished.[1] The focus of this guide is the free acid form of Orange B, which possesses distinct physicochemical properties compared to its more commonly cited disodium salt. Understanding the solubility of the free acid is crucial for a range of applications, from analytical method development to toxicological and environmental fate studies.

The molecular structure of Orange B free acid is characterized by two sulfonic acid groups and a carboxylic acid group, which are key determinants of its solubility profile.[2] These acidic functional groups suggest a strong pH-dependence on its aqueous solubility and a general affinity for polar solvents.

Physicochemical Properties of Orange B Free Acid

A thorough understanding of the physicochemical properties of Orange B free acid is fundamental to predicting and explaining its solubility behavior.

Table 1: Physicochemical Properties of Orange B Free Acid

| Property | Value | Source(s) |

| IUPAC Name | 4-[[5-ethoxycarbonyl-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid | [3] |

| CAS Number | 732922-62-2 | [2] |

| Molecular Formula | C22H18N4O9S2 | [2] |

| Molecular Weight | 546.53 g/mol | [2] |

| Appearance | Dull orange crystals (for the disodium salt) | [4] |

| Predicted logP | 1.53 (for the disodium salt, C.I. Acid Orange 137) | |

| Estimated pKa Values | See Section 2.1 |

Ionization Behavior (pKa Estimation)

-

Sulfonic Acid Groups: Aromatic sulfonic acids are strong acids.

-

Carboxylic Acid Group: The carboxylic acid on the pyrazole ring is also acidic.

Based on these values, it is evident that all three acidic protons on Orange B free acid are highly acidic. The two sulfonic acid protons will be the first to dissociate, followed by the carboxylic acid proton. In aqueous solutions, even at a low pH, Orange B free acid will exist predominantly in its anionic forms. This high degree of ionization is a primary driver of its aqueous solubility.

Solubility Profile of Orange B Free Acid

The "like dissolves like" principle is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent, and their ability to form intermolecular interactions such as hydrogen bonds, are key determinants.

Aqueous Solubility

The disodium salt of Orange B is reported to be highly soluble in water, with one source stating a solubility of 220 g/L at 25°C.[4] This high aqueous solubility is attributed to the ionic nature of the salt and the strong ion-dipole interactions between the sulfonate and carboxylate anions and water molecules.

For Orange B free acid, its aqueous solubility is expected to be significantly pH-dependent. At low pH values, where the acidic functional groups are more likely to be protonated, the overall charge of the molecule is reduced, which may lead to a decrease in aqueous solubility compared to its salt form. Conversely, as the pH increases, the deprotonation of the sulfonic and carboxylic acid groups will lead to the formation of the anionic species, enhancing its solubility in water.

Solubility in Organic Solvents

Quantitative solubility data for Orange B free acid in common organic solvents is scarce in the public domain. However, we can make qualitative predictions based on its structure and the properties of different solvent classes. Azo dyes containing sulfonic acid groups generally exhibit limited solubility in less polar organic solvents.

Table 2: Predicted and Observed Solubility of Orange B Free Acid in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Observed/Reported Data |

| Water | Polar Protic | High (pH-dependent) | 220 g/L at 25°C (for the disodium salt)[4] |

| Methanol | Polar Protic | Moderate to High | Data not available |

| Ethanol | Polar Protic | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Data not available |

| Acetone | Polar Aprotic | Low to Moderate | Data not available |

| Acetonitrile | Polar Aprotic | Low | Data not available |

| Toluene | Non-polar | Very Low | Data not available |

| Hexane | Non-polar | Very Low | Data not available |

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple polar functional groups in Orange B free acid, including the hydroxyl, carbonyl, and sulfonic acid groups, it is expected to have favorable interactions with these solvents, leading to moderate to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but do not donate them. DMSO is a very strong hydrogen bond acceptor and is often a good solvent for a wide range of compounds. The solubility in acetone is expected to be lower than in DMSO.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the high polarity and the presence of multiple charged or highly polar groups, Orange B free acid is expected to have very low solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for Orange B free acid, standardized experimental protocols are essential. The following sections detail the well-established shake-flask method for determining equilibrium solubility and a common kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the saturated solution is quantified.

-

Preparation of Saturated Solution:

-

Add an excess amount of Orange B free acid to a known volume of the desired solvent in a sealed vial.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to pellet the majority of the undissolved solid.

-

-

Quantification:

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of Orange B free acid in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve prepared with standard solutions of Orange B free acid of known concentrations is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.

-

Caption: Workflow for the shake-flask equilibrium solubility determination.

Kinetic Solubility Assay (Turbidimetric Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate, indicating that the compound has exceeded its solubility limit, is detected by measuring the turbidity of the solution.

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of Orange B free acid in 100% DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Procedure:

-

In a multi-well plate, perform serial dilutions of the Orange B free acid stock solution in DMSO.

-

Rapidly add the aqueous buffer to each well, ensuring thorough mixing. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is typically defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer-only control.

-

Caption: Workflow for the kinetic solubility determination by turbidimetry.

Factors Influencing the Solubility of Orange B Free Acid

Several factors can significantly impact the solubility of Orange B free acid. A comprehensive understanding of these factors is essential for accurate solubility determination and for predicting its behavior in various systems.

Caption: Key factors influencing the solubility of Orange B free acid.

-

pH: As discussed in Section 2.1, the ionization state of Orange B free acid is highly dependent on the pH of the aqueous medium. In its fully protonated form, the molecule is less polar and will likely exhibit lower aqueous solubility. As the pH increases, the deprotonation of the sulfonic and carboxylic acid groups will increase the molecule's charge and polarity, leading to a significant increase in aqueous solubility.

-

Temperature: The dissolution of a solid in a liquid is a thermodynamic process. For most solids, solubility increases with increasing temperature. However, the magnitude of this effect depends on the enthalpy of solution. It is crucial to control and report the temperature at which solubility measurements are made.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The highly polar nature of Orange B free acid, due to its multiple acidic and other polar functional groups, dictates that it will be more soluble in polar solvents and sparingly soluble in non-polar solvents.

-

Ionic Strength: In aqueous solutions, the presence of salts can influence the solubility of ionic compounds. This can manifest as either a "salting-in" or "salting-out" effect, depending on the nature and concentration of the salt.

Conclusion

This technical guide has provided a detailed overview of the solubility of Orange B free acid. While a lack of publicly available quantitative data in organic solvents presents a challenge, a strong theoretical framework for understanding its solubility has been established based on its physicochemical properties, particularly its polyprotic acidic nature. The presence of two sulfonic acid groups and a carboxylic acid group renders its aqueous solubility highly pH-dependent and suggests a preference for polar solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to generate the necessary quantitative solubility data to support their specific applications.

References

-

Benzenesulfonic Acid. (n.d.). In The Merck Index Online. Retrieved March 31, 2026, from [Link]

-

Benzenesulfonic acid. (2023, May 29). American Chemical Society. [Link]

-

Benzene Sulfonic Acid Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 31, 2026, from [Link]

-

What is the pKa 6-(p-toluidino)-2-naphthalenesulfonic acid? (2015, March 11). Reddit. [Link]

-

ORANGE B FREE ACID. (n.d.). gsrs. Retrieved March 31, 2026, from [Link]

-

Benzenesulfonic acid. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

-

Decades of Reliable pKa Predictions. (n.d.). ACD/Labs. Retrieved March 31, 2026, from [Link]

-

Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with... (n.d.). PMC. Retrieved March 31, 2026, from [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved March 31, 2026, from [Link]

-

5-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

-

pKa. (n.d.). ECETOC. Retrieved March 31, 2026, from [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). the NIST WebBook. Retrieved March 31, 2026, from [Link]

-

Orange B. (n.d.). DrugFuture. Retrieved March 31, 2026, from [Link]

-

Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

- Azo dyes soluble in organic solvents. (n.d.). Google Patents.

-

How to Predict the pKa of Any Compound in Any Solvent. (2022, May 9). ACS Omega. [Link]

-

Orange II. (n.d.). GESTIS-Stoffdatenbank. Retrieved March 31, 2026, from [Link]

-

pKa prediction in non-aqueous solvents. (2024, June 26). DSpace@MIT. [Link]

-

Azo Dyes. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

-

Laasonen, K. How to Predict the pKa of Any Compound in Any Solvent. (2022, May 24). acris. [Link]

-

Azo dyes having improved solubility in organic solvent. (1991, October 2). European Patent Office. [Link]

-

Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. (2023, December 19). ACS Omega. [Link]

-

Showing Compound Orange B (FDB016603). (2010, April 8). FooDB. [Link]

-

1-Naphthalenesulfonic acid. (2024, April 10). ChemBK. [Link]

-

Calculation of Apparent pKa Values of Saturated Fatty Acids With Different Lengths in DOPC. (n.d.). FULIR. Retrieved March 31, 2026, from [Link]

-

1-Naphthalenesulfonic acid. (n.d.). the NIST WebBook. Retrieved March 31, 2026, from [Link]

-

Orange B free acid. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

-

Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

-

disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

-

Sustainable Development and Storage Stability of Orange By-Products Extract Using Natural Deep Eutectic Solvents. (2022, August 15). MDPI. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 31, 2026, from [Link]

-

Orange II. (n.d.). DrugFuture. Retrieved March 31, 2026, from [Link]

-

Orange B. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

-

Carboxylic acid. (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Orange B free acid | C22H18N4O9S2 | CID 61786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orange B [drugfuture.com]

- 4. acs.org [acs.org]

- 5. veeprho.com [veeprho.com]

- 6. Benzenesulfonic Acid [drugfuture.com]

- 7. 1-Naphthalenesulfonic acid | 85-47-2 [chemicalbook.com]

- 8. Naphthalene-2-sulfonic acid CAS#: 120-18-3 [m.chemicalbook.com]

- 9. Reddit - Please wait for verification [reddit.com]

- 10. 1H-Pyrazole-3-carboxylic acid, 1-(4-pyridinyl)-, methyl ester CAS#: 2387037-28-5 [chemicalbook.com]

- 11. 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. researchgate.net [researchgate.net]

Comprehensive Safety and Analytical Guide: Orange B Free Acid

Executive Summary

Orange B free acid (CAS: 732922-62-2) is the unneutralized, acidic form of the historical azo dye Orange B (CAS: 15139-76-1)[1][2]. Originally approved as a food colorant for sausage casings, the dye was functionally abandoned by the industry in the late 1970s and subsequently targeted for regulatory revocation by the FDA due to the presence of carcinogenic contaminants—specifically, 2-naphthylamine[3][4]. Today, Orange B free acid is utilized almost exclusively in controlled research environments as a reference standard for toxicological studies, pyrazolone derivative synthesis, and analytical method development[5].

Handling this compound requires stringent safety protocols. As an azo dye, it is susceptible to enzymatic cleavage by gut microbiota and hepatic enzymes, which can release toxic aromatic amines. This whitepaper provides researchers and drug development professionals with a definitive guide to the physicochemical properties, toxicological mechanisms, and self-validating laboratory protocols required to safely handle and analyze Orange B free acid.

Physicochemical Properties & SDS Overview

Understanding the fundamental chemical properties of Orange B free acid is critical for designing safe extraction, solubilization, and analytical workflows. Table 1 synthesizes the core quantitative and safety data required for laboratory Safety Data Sheet (SDS) compliance[1][2].

Table 1: Physicochemical and Safety Data for Orange B Free Acid

| Property / Hazard Parameter | Specification / Details |

| Chemical Name | 4-((3-(ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)naphthalene-1-sulfonic acid |

| CAS Number | 732922-62-2 (Free Acid); 15139-76-1 (Disodium Salt) |

| Molecular Formula | C₂₂H₁₈N₄O₉S₂ |

| Molecular Weight | 546.53 g/mol |

| Physical Appearance | Dark orange to red crystalline powder |

| Solubility | Highly soluble in DMSO and Methanol; Sparingly soluble in unbuffered Water |

| GHS Hazard Statements | H350 (May cause cancer), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| Primary Toxicological Risk | Contamination or metabolic reduction yielding 2-Naphthylamine |

Toxicological Mechanisms & Hazard Causality

The primary hazard associated with Orange B free acid is not solely the intact pyrazolone dye, but rather its degradation products. Azo dyes (-N=N-) are highly susceptible to reductive cleavage by azoreductases present in the human intestinal microbiome and hepatic microsomal enzymes.

When Orange B is ingested or systemically absorbed, the azo bond is cleaved, yielding a pyrazolone derivative and 2-naphthylamine. 2-Naphthylamine is a well-documented Group 1 human carcinogen[3]. The causality of its toxicity lies in its subsequent hepatic metabolism: Cytochrome P450 (CYP450) enzymes oxidize the amine to N-hydroxy-2-naphthylamine, a highly reactive electrophile. This intermediate covalently binds to DNA, forming bulky adducts that induce mutagenesis and drive carcinogenesis[5][6].

Metabolic activation pathway of Orange B free acid demonstrating azo reduction to 2-naphthylamine.

Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, all handling and analytical procedures must incorporate built-in validation steps. The following protocols are designed as self-validating systems for working with Orange B free acid.

Safe Handling & Reconstitution Protocol

Because aerosolized azo dye powders can be inhaled and bypass first-pass gastrointestinal metabolism, strict containment is required.

-

Step 1: Primary Containment Weighing. Weigh the Orange B free acid powder exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood using a closed-system analytical balance.

-

Causality: Prevents inhalation of micro-particulates, mitigating the risk of direct pulmonary absorption and subsequent enzymatic cleavage in the liver.

-

-

Step 2: Reconstitution. Dissolve the powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds.

-

Step 3: Solubilization Validation (Self-Validation). Centrifuge the resulting solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the microcentrifuge tube. The complete absence of a pellet visually validates 100% solubilization, ensuring that downstream dosing concentrations are perfectly accurate and free of micro-suspensions.

-

Step 4: Storage. Aliquot the validated stock into amber glass vials, purge with argon gas, and store at -20°C.

-

Causality: Azo bonds are highly susceptible to photolytic degradation and spontaneous hydrolysis. Amber glass blocks UV light, and argon displacement prevents oxidative degradation into free amines during storage.

-

HPLC-MS/MS Workflow for 2-Naphthylamine Contaminant Screening

Researchers utilizing historical batches of Orange B must screen for 2-naphthylamine contamination before use in cell-based assays[7].

-

Step 1: Sample Spiking (Internal Control). Spike 1.0 mg of Orange B free acid sample with exactly 10 ng of isotopically labeled 2-naphthylamine-d7 (internal standard).

-

Step 2: Solid-Phase Extraction (SPE). Load the sample onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water, then elute with 100% methanol.

-

Causality: The highly polar, dual-sulfonated Orange B free acid is highly water-soluble and elutes entirely in the aqueous wash. Conversely, the hydrophobic 2-naphthylamine is retained on the sorbent and only elutes in the pure organic phase. This separation prevents massive ion suppression in the mass spectrometer caused by the parent dye.

-

-

Step 3: System Suitability Test (Self-Validation). Before running the sample, inject a 1 ng/mL standard of 2-naphthylamine. The system is validated for use only if the signal-to-noise ratio (S/N) is > 10 and the retention time drift is < 2%.

-

Step 4: LC-MS/MS Analysis. Inject the SPE eluate onto a C18 reversed-phase column using a gradient of water and acetonitrile (both containing 0.1% formic acid). Monitor the Multiple Reaction Monitoring (MRM) transition m/z 144 → 127 for 2-naphthylamine.

-

Step 5: Recovery Validation (Self-Validation). Calculate the recovery of the 2-naphthylamine-d7 internal standard. The protocol is considered successful and the data valid only if the internal standard recovery is ≥ 85%, proving that no significant analyte was lost during the SPE phase.

References

-

Hazcomfast. "Orange B free acid CAS 732922-62-2 | SDS". Hazcomfast Safety Database. URL:[Link]

-

Wikipedia Contributors. "Orange B". Wikipedia, The Free Encyclopedia. URL:[Link]

-

Center for Science in the Public Interest. "Food Dyes: A Rainbow of Risks". CSPI. URL: [Link]

-

U.S. Food and Drug Administration. "Food Chemical Safety". FDA.gov. URL: [Link]

-

National Institutes of Health (PMC). "Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives". NIH PMC. URL:[Link]

Sources

Application Notes and Protocols: Orange B Free Acid as a Tracking Dye in Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Tracking Dyes in Electrophoresis

Gel electrophoresis is a cornerstone technique in molecular biology, enabling the separation of nucleic acids and proteins based on their size, charge, and conformation. A seemingly minor but crucial component of this process is the tracking dye included in the loading buffer. These dyes serve two primary functions: they provide a visible indication of the sample during gel loading, and they allow for real-time monitoring of the electrophoresis progress, preventing the analytes of interest from migrating off the gel.[1][2] The ideal tracking dye is brightly colored, migrates at a predictable rate, and does not interfere with downstream applications.

While bromophenol blue and xylene cyanol are the most common tracking dyes, the exploration of alternative dyes is driven by the need for dyes with different migration characteristics, better visibility, or reduced interference with specific applications. This document provides a detailed guide to the use of Orange B free acid as a tracking dye in gel electrophoresis.

Orange B Free Acid: A Profile

Orange B free acid is an azo dye with the chemical formula C₂₂H₁₈N₄O₉S₂ and a molecular weight of 546.53 g/mol .[3][4] Its structure includes two sulfonic acid groups, which are deprotonated at the neutral to slightly alkaline pH of typical electrophoresis buffers (e.g., TAE and TBE). This imparts a significant net negative charge to the molecule, ensuring its migration towards the anode in an electric field, a fundamental requirement for a tracking dye in nucleic acid and most protein electrophoresis systems. The disodium salt of Orange B is known to be soluble in water, suggesting that the free acid form is also readily soluble in aqueous buffer systems.[5]

Table 1: Physicochemical Properties of Orange B Free Acid

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₁₈N₄O₉S₂ | [3][4] |

| Molecular Weight | 546.53 g/mol | [3][4] |

| Charge in Neutral/Alkaline Buffer | Negative | Inferred from chemical structure |

| Appearance | Orange Powder (predicted) | [5] |

| Aqueous Solubility | Expected to be soluble | [5] |

Comparative Analysis with Common Tracking Dyes

The migration of a tracking dye relative to nucleic acid or protein markers is a critical parameter for its utility. While specific migration data for Orange B free acid is not extensively published, we can infer its likely behavior based on its molecular weight compared to other common tracking dyes.

Table 2: Comparison of Common Tracking Dyes

| Tracking Dye | Molecular Weight ( g/mol ) | Typical Migration in 1% Agarose Gel (approx. dsDNA size) |

| Orange G | 452.38 | < 50 bp |

| Orange B free acid | 546.53 | Predicted to be slightly slower than Orange G |

| Bromophenol Blue | 669.96 | ~300 - 500 bp |

| Xylene Cyanol FF | 538.62 | ~4000 bp |

Note: The migration of tracking dyes is influenced by the agarose concentration, buffer system (TAE or TBE), and the applied voltage. The predicted migration of Orange B free acid is an estimate and should be experimentally validated.[1]

Experimental Workflow for Using Orange B Free Acid

The following diagram outlines the general workflow for incorporating Orange B free acid as a tracking dye in a standard gel electrophoresis experiment.

Sources

Technical Support Center: Optimizing Orange B Free Acid Staining Intensity

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with weak or inconsistent signals when using Orange B free acid. To resolve these issues, we must look beyond standard protocols and understand the underlying physical chemistry of the dye.

Orange B free acid (Molecular Formula: C22H18N4O9S2) is a synthetic azo dye characterized by two benzene rings connected by an azo group (–N=N–) and flanked by highly water-soluble sulfonate groups[1]. Because it is a strongly anionic (acidic) dye, its ability to stain tissues or protein matrices relies entirely on electrostatic interactions with positively charged (protonated) functional groups—primarily primary amines on basic amino acids[2].

When staining intensity fails, it is rarely a defect in the dye itself. Instead, it is a failure in the microenvironment: the pH is too high, the binding sites are masked by improper fixation, or the dye is being prematurely extracted during dehydration. This guide provides the mechanistic troubleshooting and optimized protocols required to achieve robust, high-intensity staining.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why is my Orange B free acid staining intensity too weak despite prolonged incubation? Causality: Orange B free acid is an anionic dye heavily reliant on electrostatic interactions between its sulfonate groups and protonated amino acid residues on the target proteins[2]. If the pH of your staining buffer is above the isoelectric point (pI) of the target proteins, the amine groups remain unprotonated (NH2), preventing the formation of stable ionic bonds with the dye. Solution: Lower the pH of your staining solution to 2.0–2.5 by adding 1% to 2% glacial acetic acid. This ensures maximum protonation (NH3+) of tissue proteins, creating a strong cationic sink for the Orange B anions.

Q2: The initial stain looks vibrant, but the signal washes out during the dehydration steps. How can I prevent this? Causality: Acidic azo dyes like Orange B are highly soluble in water and lower-percentage alcohols[1]. Prolonged exposure to 50% or 70% ethanol during the dehydration cascade causes the dye to dissociate from the tissue and leach into the solvent (a process known as over-differentiation). Solution: Accelerate the dehydration process. Move slides rapidly through 95% ethanol directly into absolute (100%) ethanol. Alternatively, use isopropyl alcohol for dehydration, as its lower polarity compared to ethanol makes it less likely to extract anionic dyes.

Q3: Does the choice of fixative influence Orange B free acid binding? Causality: Absolutely. Standard 10% Neutral Buffered Formalin (NBF) cross-links primary amines (forming methylene bridges). Since Orange B relies on these exact free amines for electrostatic binding[3], prolonged formalin fixation competitively depletes the dye's docking sites, significantly reducing intensity. Solution: Switch to an acidic or coagulant fixative, such as Bouin's solution. The picric acid and acetic acid in these fixatives preserve basic amino acid residues and pre-protonate the tissue, creating an ideal cationic environment for the dye.

Q4: Can I increase the dye concentration to force a stronger signal? Causality: Only up to a thermodynamic limit. Beyond 1.0% (w/v), Orange B free acid may begin to self-aggregate in solution due to hydrophobic interactions between its aromatic rings, which paradoxically reduces the effective concentration of monomeric dye available to penetrate dense tissue matrices. Furthermore, as an anionic dye, high concentrations in aqueous solutions can lead to non-specific background staining. Solution: Instead of exceeding 1.0% concentration, increase the staining temperature to 37°C. The added thermal energy increases the kinetic diffusion rate of the dye into dense structures without causing dye precipitation.

Quantitative Data Presentation: Optimization Matrix

To systematically improve your results, compare your current parameters against our field-validated optimization matrix below.

| Parameter | Standard Condition | Optimized Condition | Mechanistic Effect | Expected Intensity Increase |

| Buffer pH | 5.0 - 7.0 (Water) | 2.0 - 2.5 (Acetic Acid) | Maximizes protein protonation (NH3+) | +++ (Critical) |

| Fixative | 10% NBF | Bouin's Solution | Preserves free primary amines | ++ |

| Temperature | 20°C (Room Temp) | 37°C | Increases kinetic diffusion rate | ++ |

| Dye Concentration | 0.1% (w/v) | 0.5% - 1.0% (w/v) | Saturates available binding sites | + |

| Dehydration | Graded EtOH (50-100%) | Skip to 95% → 100% | Prevents aqueous dye extraction | +++ (Critical) |

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Reagent Preparation

-

Dye Solution Formulation: Dissolve 0.5 g of Orange B free acid[3] in 100 mL of distilled water. Add 1.0 mL of glacial acetic acid.

-

Validation Checkpoint: Measure the pH using a calibrated meter. It must be between 2.0 and 2.5. The solution should be a clear, vibrant orange. If particulate matter is visible, filter through a 0.22 µm membrane to remove self-aggregated dye complexes.

-

Phase 2: Staining Workflow 2. Deparaffinization & Hydration: Bring tissue sections (ideally fixed in Bouin's) to distilled water through standard xylene and descending alcohol gradients. 3. Pre-Acidification: Incubate slides in 1% aqueous acetic acid for 3 minutes.

-

Causality: This primes the tissue by saturating it with protons, ensuring all available primary amines are converted to NH3+ before dye exposure.

-

Staining: Submerge slides in the Orange B staining solution for 15–20 minutes at 37°C.

-

Validation Checkpoint: Upon removal from the bath, the tissue should appear macroscopically deep orange. If the tissue is pale, verify the pH of the staining solution and ensure the tissue was not over-fixed in formalin.

-

-

Differentiation & Dehydration (Critical Step):

-

Dip slides in 95% ethanol for exactly 3–5 seconds. Do not leave longer.

-

Transfer immediately to 100% ethanol for 2 minutes (two changes).

-

Causality: Bypassing aqueous and low-alcohol washes prevents the hydrophilic sulfonate groups of the azo dye from dissolving back into the solvent[1].

-

-

Clearing & Mounting: Clear in xylene (two changes, 3 minutes each) and mount with a resinous, non-aqueous mounting medium.

Workflow Visualization

Workflow and electrostatic mechanism for optimizing Orange B free acid staining.

Sources

Technical Support Center: Orange B Free Acid Stain Troubleshooting & Preservation Guide

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the reproducibility and longevity of your histological and cytological assays is paramount. Orange B (Acid Orange 137) is a potent azo dye, but in its "free acid" form, it is uniquely susceptible to environmental and photolytic degradation.

This guide provides an in-depth, mechanistic approach to understanding why Orange B fades and delivers self-validating protocols to permanently stabilize your assays.

The Physical Chemistry of Orange B Fading

To prevent fading, we must first understand its causality. Orange B is characterized by its central azo bond (-N=N-), which bridges two aromatic rings to create its vibrant chromophore. In the free acid form, the molecule lacks stabilizing sodium counterions, making its electron-dense regions highly reactive.

When exposed to high-intensity microscopy light, the dye absorbs photons and enters an excited triplet state. If this energy is not dissipated, it is transferred to ambient molecular oxygen ( O2 ) dissolved in the tissue or mounting medium. This generates singlet oxygen (Reactive Oxygen Species, ROS) . The ROS electrophilically attacks the azo bond, cleaving it into colorless amine derivatives. This irreversible process is known as photobleaching [1].

Furthermore, even in the dark, trace peroxides in clearing agents (like xylene) can cause slow oxidative fading.

Fig 1. Mechanism of Orange B photobleaching via ROS and intervention by antifade agents.

Troubleshooting FAQs

Q: Why does my Orange B stain fade rapidly during high-intensity brightfield or fluorescence microscopy? A: This is classic photobleaching. The intense light accelerates the generation of singlet oxygen. To prevent this, you must introduce a ROS scavenger (an antifade agent) into your mounting medium to intercept the singlet oxygen before it can attack the azo bond [2]. Additionally, reducing the light intensity and opening the aperture can lower the rate of excitation cycles.

Q: Does the "free acid" form of Orange B require specific pH considerations? A: Absolutely. The free acid form is highly sensitive to the microenvironment's pH. If the mounting medium drops below pH 7.0, the azo nitrogen becomes protonated. This alters the resonance structure of the chromophore, causing a hypsochromic shift (loss of vibrant orange) and making the azo bond significantly more vulnerable to oxidative cleavage. Always buffer your mounting media to a slightly alkaline state (pH 7.5–8.0).

Q: My slides look fine initially, but fade after 6 months in the slide cabinet. How do I prevent this? A: Long-term fading in the dark is driven by slow oxidation from residual oxygen and peroxides present in standard clearing agents and DPX mounting media. To create a self-validating preservation system, you must enrich your mounting medium with a chain-breaking antioxidant. For non-aqueous resinous mounts, adding 1% Butylated hydroxytoluene (BHT) to DPX neutralizes trace peroxides and halts dark-fading [3].

Quantitative Mitigation Strategies

Selecting the correct antifade agent depends heavily on your workflow (aqueous vs. non-aqueous). Below is a quantitative comparison of field-proven antioxidants used to stabilize azo dyes like Orange B.

| Antifade Agent | Optimal Concentration | Mechanism of Action | Half-Life Extension (Azo Dyes) | Recommended Media |

| DABCO | 2-5% (w/v) | Free radical scavenger | ~5x longer | Aqueous (Glycerol/PBS) |

| PPD | 0.1% (w/v) | Electron donor / ROS quencher | ~8x longer | Aqueous (Glycerol/PBS) |

| BHT | 1% (w/v) | Chain-breaking antioxidant | >12 months (Dark) | Non-aqueous (DPX/Xylene) |

| Propyl Gallate | 4-5% (w/v) | Singlet oxygen quencher | ~4x longer | Aqueous or Non-aqueous |

Validated Experimental Protocol

To ensure absolute reproducibility, the following protocol integrates strict pH control and antioxidant protection. It is designed as a self-validating system : by running a parallel control slide without the antioxidant step, you can quantitatively verify the efficacy of the preservation workflow.

Fig 2. Optimized self-validating workflow for Orange B staining and preservation.

Step-by-Step Methodology: Antioxidant-Enriched Mounting

Phase 1: Staining and Clearance

-

Hydration: Rehydrate tissue sections through graded alcohols to distilled water buffered to pH 7.4. (Causality: Prevents premature protonation of the free acid dye).

-

Staining: Apply Orange B Free Acid solution (0.5% in buffered solvent) for 15–30 minutes at room temperature.

-

Stringent Washing: Wash slides 3×5 minutes in PBS (pH 7.4). (Causality: Removing unbound dye is critical. Free-floating dye molecules act as potent sources of background ROS generation during imaging, which accelerates the bleaching of bound dye).

Phase 2: Antioxidant Mounting (Non-Aqueous Example) 4. Dehydration: Pass slides through graded alcohols (70%, 95%, 100%) for 2 minutes each. 5. Clearing: Submerge in fresh, high-purity Xylene for 2×5 minutes. (Causality: Low-grade xylene contains peroxides that initiate azo bond cleavage). 6. Preparation of Antioxidant Media: Dissolve 1% (w/v) Butylated hydroxytoluene (BHT) into standard DPX mounting medium. Stir gently until completely homogenized. 7. Mounting: Apply 1-2 drops of the BHT-enriched DPX to the section. Carefully lower the coverslip to avoid trapping oxygen bubbles.

Phase 3: Validation & Storage 8. Curing: Allow the slides to cure flat in the dark at room temperature for 24 hours. 9. Edge Sealing: Seal the edges of the coverslip with clear nail polish or a commercial sealant to create an impermeable oxygen barrier. 10. System Validation: Image both the BHT-mounted slide and a standard DPX-mounted control slide under continuous illumination for 5 minutes. A >20% signal drop in the control versus <5% in the BHT slide validates the system's efficacy. Store long-term at 4°C in a light-tight box.

References

-

Sontakke, Y. A., et al. "Antioxidant enriched mounting media – a remedy for fading problem of haematoxylin and eosin stained histology slides." International Journal of Development Research, 2016. URL: [Link]

Technical Support Center: Dissolving Orange B Free Acid

Welcome to the technical support center for Orange B free acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in completely dissolving this compound for their experiments. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in chemical principles to ensure you achieve consistent and reliable results.

Introduction to Orange B Free Acid

Orange B is a synthetic azo dye.[1][2] While it is commonly supplied as a disodium salt to enhance water solubility, the "free acid" form possesses acidic functional groups, likely sulfonic acid groups, which are not deprotonated and neutralized.[1] This seemingly subtle difference is critical, as the protonated (free acid) form is significantly less soluble in neutral aqueous solutions compared to its salt form.

Understanding the principles of pH-dependent solubility is paramount to successfully dissolving Orange B free acid. The core challenge lies in converting the insoluble free acid into its soluble salt form in situ.

Frequently Asked Questions (FAQs)

Q1: Why is my Orange B free acid not dissolving in water?

Orange B in its free acid form has low solubility in neutral water. The acidic groups (sulfonic acids) are protonated (-SO₃H), making the molecule less polar and less likely to interact favorably with water molecules. To dissolve it, you need to deprotonate these groups to form the much more soluble sulfonate salt (-SO₃⁻Na⁺), which is typically achieved by increasing the pH.[3]

Q2: I've added a small amount of base, but the compound still won't dissolve. What's happening?

There are a few possibilities:

-

Insufficient Base: You may not have added enough base to raise the pH sufficiently to deprotonate all the acid groups. A localized pH change might not be enough; the bulk solution's pH needs to be above the pKa of the sulfonic acid groups.

-

Common Ion Effect: If you are using a buffer, high concentrations of a common ion could potentially suppress solubility.

-

Compound Purity: Impurities in the Orange B free acid could be insoluble regardless of the pH.

Q3: Can I use organic solvents to dissolve Orange B free acid?

Yes, organic solvents can be an effective alternative, particularly if an aqueous solution is not required for your downstream application. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective at dissolving a wide range of organic compounds.[4][5] Ethanol or methanol may also work, though solubility might be lower.[6][7] For applications requiring subsequent dilution into aqueous media, starting with a concentrated stock in DMSO is a common strategy.[4][8]

Q4: Will heating the solution help with dissolution?

Heating generally increases the solubility of solids. However, for compounds like Orange B, prolonged exposure to high temperatures could lead to degradation.[9] It is advisable to use gentle heating (e.g., a 40-50°C water bath) in combination with other methods like pH adjustment and stirring.[10] Always check the compound's stability information if available.

Q5: How can I prepare a high-concentration stock solution?

For a concentrated aqueous stock, a pH-adjusted solvent is essential. For a non-aqueous stock, a good starting point would be high-purity DMSO.[8] A general protocol is provided in the sections below.

Troubleshooting Guide: Step-by-Step Dissolution Workflow

If you are encountering issues with dissolving Orange B free acid, follow this logical troubleshooting workflow.

Caption: Troubleshooting workflow for dissolving Orange B free acid.

Experimental Protocols

Always handle Orange B free acid in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[11][12]

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol relies on pH adjustment to deprotonate the free acid, rendering it soluble in water.

Materials:

-

Orange B free acid

-

High-purity water (e.g., Milli-Q® or deionized)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Volumetric flask

-

Stir plate and magnetic stir bar

-

pH meter or pH strips

Step-by-Step Methodology:

-

Weigh the Compound: Accurately weigh the desired amount of Orange B free acid. For a 10 mg/mL solution in 10 mL, weigh 100 mg.

-

Initial Suspension: Add the powder to a volumetric flask containing approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume). The powder will likely not dissolve and will form a suspension.

-

pH Adjustment: Place the flask on a stir plate with a stir bar. While the suspension is stirring, add the 0.1 M NaOH solution drop by drop.

-

Rationale: The addition of a strong base (NaOH) will neutralize the acidic sulfonic acid groups, converting them to the highly water-soluble sodium sulfonate salt.

-

-

Monitor Dissolution: Continue adding NaOH and stirring until all the solid material has dissolved and the solution is clear. The solution's color should be a vibrant orange.

-

Final Volume Adjustment: Once the compound is fully dissolved, carefully add water to reach the final desired volume (e.g., bring the volume to the 10 mL mark on the volumetric flask).

-

Homogenize and Store: Cap the flask and invert it several times to ensure the solution is homogeneous.[13] For long-term storage, it is advisable to filter the solution through a 0.22 µm filter to remove any particulates and store it protected from light at 2-8°C.

Protocol 2: Preparation of an Organic Stock Solution in DMSO (e.g., 50 mg/mL)

This protocol is suitable for applications where an organic solvent is permissible and a high concentration is needed.

Materials:

-

Orange B free acid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (recommended)

-

Appropriate vial (e.g., amber glass vial)

Step-by-Step Methodology:

-

Weigh and Transfer: Accurately weigh the desired amount of Orange B free acid and transfer it to a suitable vial.

-

Add Solvent: Add the required volume of DMSO.

-

Mechanical Agitation: Vortex the solution vigorously for 2-3 minutes.[8]

-

Rationale: Mechanical agitation increases the interaction between the solvent and the solute, accelerating the dissolution process.

-

-

Ultrasonication (if needed): If the compound is not fully dissolved after vortexing, place the vial in an ultrasonic bath for 10-15 minutes.[8][13]

-

Rationale: Ultrasonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart solute aggregates and enhance dissolution.

-

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Store the stock solution in a tightly sealed container at 2-8°C or as recommended, protected from light and moisture, as DMSO is hygroscopic.[8][14]

Data Summary: Solvent Selection Guide

The choice of solvent is critical for successfully dissolving Orange B free acid. The following table summarizes the properties and recommended uses for primary solvents.

| Solvent | Type | Mechanism of Dissolution | Recommended Use | Key Considerations |

| Water | Aqueous, Polar Protic | Poor for free acid. Requires pH adjustment to form the soluble salt. | Ideal for biological assays and applications requiring physiological conditions. | Insoluble at neutral pH. Requires addition of a base (e.g., NaOH). |

| Phosphate/Bicarbonate Buffers | Aqueous Buffer | pH-dependent. Effective if buffer pH is high enough to deprotonate the acid. | Useful for maintaining a stable pH in experiments. | Ensure the final pH of the buffer is appropriate for dissolution and downstream application.[3] |

| Ethanol/Methanol | Organic, Polar Protic | Moderate, based on polarity matching. | May be used for some chemical reactions or formulations. Solubility is likely limited.[6] | Very slightly soluble to soluble. May require heating or sonication.[7] |

| DMSO (Dimethyl Sulfoxide) | Organic, Polar Aprotic | Excellent, highly effective polar aprotic solvent. | Preparing high-concentration stock solutions for subsequent dilution.[4] | Hygroscopic; use anhydrous grade. May be incompatible with some biological assays at high concentrations.[14] |

| DMF (Dimethylformamide) | Organic, Polar Aprotic | Excellent, similar to DMSO. | Alternative to DMSO for preparing concentrated stock solutions. | Similar considerations to DMSO; can be toxic. |

References

-

PubChem. (n.d.). Orange B free acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). ORANGE B FREE ACID. Retrieved from [Link]

-

Grokipedia. (n.d.). Orange B. Retrieved from [Link]

-

Wikipedia. (2023). Orange B. Retrieved from [Link]

-

Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS ACID ORANGE 7. Retrieved from [Link]

-

B.O.D. CHEMICALS INC. (2018). SAFETY DATA SHEET ORANGE. Retrieved from [Link]

-

Truman State University. (n.d.). Synthesis of Orange II. Retrieved from [Link]

-

Al-Gousous, J., & Langguth, P. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. PMC. Retrieved from [Link]

-

Arena, E., et al. (2017). Physicochemical stability of blood orange juice during frozen storage. Taylor & Francis Online. Retrieved from [Link]

-

Harvey, D. (2020). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

-

Hambarliyska, M., et al. (2025). Adsorption and removal of Acid orange 7 using industrial essential oil solid by-products. Food Science and Applied Biotechnology. Retrieved from [Link]

-

González-Muñoz, M. J., et al. (2022). Sustainable Development and Storage Stability of Orange By-Products Extract Using Natural Deep Eutectic Solvents. PMC. Retrieved from [Link]

-

Mohammad, M. A., et al. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Publishing. Retrieved from [Link]

-

Li, Y., et al. (2010). Degradation of Acid orange 3 in aqueous solution by combination of Fly ash/H2O2 and ultrasound irradiation. Indian Journal of Chemical Technology. Retrieved from [Link]

-

Kim, M. J., et al. (2018). Antioxidant Activity of Orange Flesh and Peel Extracted with Various Solvents. Journal of the Korean Society of Food Science and Nutrition. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Al-Jundi, T. A., et al. (2022). Removal of Acid Orange 7 from Aqueous Solution by Metal-Organic Frameworks. MDPI. Retrieved from [Link]

-

Akbay, N., & Sezer, E. (2007). The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base. PubMed. Retrieved from [Link]

-

U.S. Pharmacopeia (USP). (n.d.). <711> DISSOLUTION. Retrieved from [Link]

-

Indulkar, A. S., et al. (2023). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. PMC. Retrieved from [Link]

-

Pérez-Sánchez, A., et al. (2022). Free and Bound Phenolic Compounds Present in Orange Juice By-Product Powder and Their Contribution to Antioxidant Activity. MDPI. Retrieved from [Link]

-

U.S. Pharmacopeia (USP). (2012). 5354 Description and Solubility / Reference Tables. Retrieved from [Link]

-

Kohno, Y., & Kobayashi, T. (1995). Acid Precipitation in Japan and Its Impact on Plants. Japan Agricultural Research Quarterly. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). Countermeasures against Acid Deposition. Retrieved from [Link]

-

Potter, P., et al. (2011). Orange interventions for symptoms associated with dimethyl sulfoxide during stem cell reinfusions: a feasibility study. PubMed. Retrieved from [Link]

-

Indulkar, A. S., et al. (2023). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. ACS Publications. Retrieved from [Link]

-

Toray Fine Chemicals Co., Ltd. (n.d.). DMSO-ExG (Dimethyl Sulfoxide Excipient Grade). Retrieved from [Link]

-

LaMotte Company. (n.d.). Acid Rain Study Guide. Retrieved from [Link]

-

Indulkar, A. S., et al. (2023). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. ResearchGate. Retrieved from [Link]

-

Balasubramanian, D., & Nag, S. (2022). Global Trends of Acidity in Rainfall and Its Impact on Plants and Soil. PMC. Retrieved from [Link]

-

Clean Air Task Force. (n.d.). Why the Acid Rain Problem Is Not Solved. Retrieved from [Link]

Sources

- 1. Orange B â Grokipedia [grokipedia.com]

- 2. Orange B - Wikipedia [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid Orange 7 | 633-96-5 [chemicalbook.com]

- 7. Acid Orange 7 CAS#: 633-96-5 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. cncolorchem.com [cncolorchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. torayfinechemicals.com [torayfinechemicals.com]

Mechanistic Causality: Size, Solubility, and Tissue Porosity

Optimizing Cytoplasmic Staining: A Comparative Guide to Orange B Free Acid vs. Orange G

In histological and cytological staining, acidic azo dyes are the cornerstone of cytoplasmic visualization. While Orange G (Acid Orange 10) is universally recognized as the gold standard for demonstrating keratin and erythrocytes in Papanicolaou (Pap) and Trichrome stains[1], Orange B free acid presents a compelling, albeit less conventional, alternative for specialized applications[2].

As an Application Scientist, I frequently encounter protocols where standard aqueous Orange G formulations cause unwanted tissue swelling or fail to differentiate properly in highly lipid-rich tissues. This guide dissects the mechanistic differences between the sodium salt of Orange G and the free acid form of Orange B, providing empirical data and self-validating protocols to help you select the optimal dye for your specific tissue architecture.

The fundamental principle of cytoplasmic staining relies on electrostatic interactions. Acidic dyes contain sulfonic acid groups (-SO 3− ) that bind to the protonated basic amino acid residues (-NH 3+ ) of cytoplasmic proteins under acidic conditions (typically pH 2.0 - 3.0)[3]. However, the choice between Orange G and Orange B free acid hinges on two critical physicochemical properties:

1. Molecular Weight and the Tissue Porosity Model Orange G is a relatively small molecule (452.36 Da)[1]. According to the tissue porosity model, smaller dyes rapidly penetrate highly dense tissue networks, such as the tightly packed proteins in erythrocytes and keratinized squamous cells[4]. Orange B free acid is significantly larger (546.53 Da)[5]. Its increased steric bulk reduces its diffusion coefficient, meaning it penetrates dense structures more slowly but exhibits higher retention and wash-fastness in intermediate cytoplasmic networks.

2. Salt vs. Free Acid (The Solubility Profile) Orange G is typically supplied as a disodium salt, rendering it highly soluble in water[6]. In contrast, Orange B free acid lacks these sodium counterions[2]. This free acid state drastically reduces its aqueous solubility but significantly enhances its solubility in absolute ethanol or methanol. This makes Orange B free acid highly advantageous for non-aqueous staining protocols, which are critical when processing delicate tissues prone to aqueous swelling or when integrating the dye into complex, alcohol-based multiplexing panels.

Quantitative Comparison

To facilitate reagent selection, the physicochemical and kinetic properties of both dyes are summarized below:

| Property | Orange G (Sodium Salt) | Orange B (Free Acid) |

| Chemical Name | Acid Orange 10 | 1-(4-sulfophenyl)-3-ethylcarboxy-4-(4-sulfonaphthylazo)-5-hydroxypyrazole |

| CAS Number | 1936-15-8 | 732922-62-2 |

| Molecular Weight | 452.36 g/mol | 546.53 g/mol |

| Chemical Form | Disodium Salt | Free Acid |

| Primary Solvent | Water / Low-concentration Ethanol | Absolute Ethanol / Methanol |

| Penetration Kinetics | Rapid (Small steric profile) | Slower (Larger steric bulk) |

| Target Structures | Keratin, Erythrocytes, General Cytoplasm | Intermediate Cytoplasmic Proteins, Lipophilic environments |

Workflow Visualization

Figure 1: Mechanistic workflow of Orange G vs Orange B free acid in cytoplasmic staining.

Experimental Methodology: Comparative Cytoplasmic Staining Protocol

To objectively compare these two dyes, the following self-validating protocol utilizes a parallel-slide approach. By running a standard Orange G slide alongside the Orange B free acid slide, researchers can internally validate the staining efficacy and differentiation kinetics.

Reagent Preparation:

-

Solution A (Standard): 0.5% Orange G (w/v) in 95% Ethanol, acidified with 0.015 g Phosphotungstic acid. The phosphotungstic acid acts as a mordant and helps differentiate the stain by binding to specific tissue structures[4].

-

Solution B (Experimental): 0.5% Orange B free acid (w/v) in 100% Ethanol. Critical Note: Because it is a free acid, it naturally lowers the pH of the alcoholic solution. Verify the apparent pH is ~2.5 using pH strips designed for organic solvents to ensure optimal protein protonation.

Step-by-Step Protocol:

-